molecular formula C14H22N2O B1320630 [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol CAS No. 1052611-74-1

[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol

Cat. No.: B1320630
CAS No.: 1052611-74-1
M. Wt: 234.34 g/mol
InChI Key: KPPJHGVBDBRRCV-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol is a complex organic compound with the molecular formula C14H22N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a suitable alkylating agent, followed by the introduction of the aminomethyl group through reductive amination. The final step often involves the hydroxylation of the resulting intermediate to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.

Scientific Research Applications

[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for more complex chemical compounds.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring with similar chemical properties.

    Prolinol: A hydroxylated derivative of pyrrolidine with similar functional groups.

Uniqueness

[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aminomethyl and hydroxyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in research and development.

Properties

IUPAC Name

[4-(aminomethyl)-1,2-dimethyl-5-phenylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(10-17)8-12(9-15)13(16(14)2)11-6-4-3-5-7-11/h3-7,12-13,17H,8-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPJHGVBDBRRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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